molecular formula C9H19Cl3Si B1596043 Nonyltrichlorosilane CAS No. 5283-67-0

Nonyltrichlorosilane

Cat. No.: B1596043
CAS No.: 5283-67-0
M. Wt: 261.7 g/mol
InChI Key: SSBOTKQTCWQWMG-UHFFFAOYSA-N
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Description

Nonyltrichlorosilane is a colorless liquid with a pungent odor. It is a member of the chlorosilane family, where silicon is bonded to chlorine atoms and an alkyl group. This compound is known for its reactivity with water, producing hydrochloric acid and heat .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyltrichlorosilane can be synthesized by reacting nonyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane.

Industrial Production Methods: In industrial settings, this compound is produced by treating nonyl alcohol with silicon tetrachloride. The reaction is carried out in a controlled environment to manage the exothermic nature of the process and to ensure the purity of the product .

Types of Reactions:

    Hydrolysis: this compound reacts vigorously with water to produce nonylsiloxane and hydrochloric acid.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols or amines.

Common Reagents and Conditions:

    Water: Reacts with this compound to produce hydrochloric acid.

    Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.

Major Products:

Scientific Research Applications

Nonyltrichlorosilane has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds.

    Biology: Employed in the modification of surfaces to create hydrophobic coatings.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Utilized in the production of silicone polymers and resins.

Mechanism of Action

Nonyltrichlorosilane exerts its effects primarily through its reactivity with water and other nucleophiles. The silicon-chlorine bonds are highly reactive, leading to the formation of siloxane bonds and the release of hydrochloric acid. This reactivity is harnessed in various applications, from surface modification to polymer synthesis .

Comparison with Similar Compounds

Uniqueness: Nonyltrichlorosilane is unique due to its specific alkyl group, which imparts distinct hydrophobic properties and reactivity compared to other chlorosilanes. This makes it particularly useful in applications requiring specific surface modifications and polymer properties .

Properties

IUPAC Name

trichloro(nonyl)silane
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InChI

InChI=1S/C9H19Cl3Si/c1-2-3-4-5-6-7-8-9-13(10,11)12/h2-9H2,1H3
Source PubChem
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InChI Key

SSBOTKQTCWQWMG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCC[Si](Cl)(Cl)Cl
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Molecular Formula

C9H19Cl3Si
Record name NONYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID80884143
Record name Silane, trichlorononyl-
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Molecular Weight

261.7 g/mol
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Physical Description

Nonyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Water-white liquid with a pungent odor; Fumes in moist air; [Hawley] Colorless liquid; [CAMEO]
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Record name Nonyltrichlorosilane
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Density

1.072 @ 25 °C
Record name Nonyltrichlorosilane
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Color/Form

Water-white liquid

CAS No.

5283-67-0
Record name NONYLTRICHLOROSILANE
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Record name Trichlorononylsilane
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Record name NONYLTRICHLOROSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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